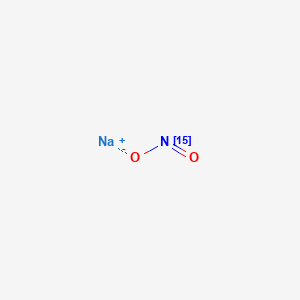

Sodium nitrite-15N

Overview

Description

Sodium nitrite-¹⁵N (Na¹⁵NO₂, CAS 68378-96-1) is a stable isotope-labeled compound with 98 atom % ¹⁵N enrichment and ≥95% chemical purity . It appears as a pale yellow crystalline solid (mp 271°C) and is widely used as a tracer in agricultural, biomedical, and environmental research. Its applications include:

- Nitrogen cycle studies: Tracking nitrite metabolism in soil and aquatic systems.

- Organic synthesis: Introducing ¹⁵N labels into target molecules for nuclear magnetic resonance (NMR) studies .

- Analytical standards: Calibrating isotope ratio mass spectrometry (IRMS) for nitrite quantification .

Key challenges in handling Sodium nitrite-¹⁵N include its oxidative hazards (Acute Toxicity Category 3 Oral, Aquatic Acute 1) and the need for specialized isotopic analysis methods due to high ¹⁵N enrichment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium nitrite-15N can be synthesized by reacting sodium nitrate-15N with a reducing agent such as sodium thiosulfate or hydrogen sulfide. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the complete reduction of nitrate to nitrite .

Industrial Production Methods: Industrial production of this compound involves the isotopic enrichment of nitrogen-15, followed by the chemical synthesis of sodium nitrite. The process begins with the production of nitrogen-15 enriched ammonia, which is then oxidized to form nitrogen-15 enriched nitric acid. This nitric acid is neutralized with sodium hydroxide to produce sodium nitrate-15N, which is subsequently reduced to this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to sodium nitrate-15N using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to nitrogen gas or ammonia using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions to form various organic and inorganic nitroso compounds

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Organic solvents like ethanol or methanol under reflux conditions

Major Products:

Oxidation: Sodium nitrate-15N.

Reduction: Nitrogen gas or ammonia.

Substitution: Nitroso compounds

Scientific Research Applications

Scientific Research Applications

Sodium nitrite-15N is utilized in several key areas of research:

Chemistry

- Tracer Studies : It is extensively used as a tracer in nitrogen cycle studies, allowing researchers to track the movement and transformation of nitrogen within ecosystems.

- Synthesis of Labeled Compounds : this compound serves as a precursor for the synthesis of various labeled organic compounds, enhancing analytical capabilities in chemical research.

Biology

- Metabolic Pathways : This compound is employed in metabolic studies to trace nitrogen pathways in biological systems, particularly in understanding how organisms utilize nitrogen.

- Nitric Oxide Production : this compound plays a role in the nitrate-nitrite-nitric oxide (NO) pathway, aiding in studies related to cellular signaling and metabolism.

Medicine

- Pharmacokinetic Studies : It is used to investigate the metabolism of nitrogen-containing drugs, providing insights into drug behavior and efficacy.

- Toxicological Research : Research involving this compound can help elucidate the mechanisms of toxicity associated with nitrite exposure.

Environmental Science

- Pollution Studies : The compound is applied in environmental monitoring to study nitrogen pollution and its effects on ecosystems.

- Labeled Fertilizers : this compound can be used to create labeled fertilizers that help trace nutrient uptake in plants.

Data Table of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemistry | Tracer Studies | Tracks nitrogen movement in ecosystems. |

| Synthesis of Labeled Compounds | Precursor for creating various labeled organic compounds. | |

| Biology | Metabolic Pathways | Traces nitrogen pathways in biological systems. |

| Nitric Oxide Production | Studies related to cellular signaling and metabolism. | |

| Medicine | Pharmacokinetic Studies | Investigates metabolism of nitrogen-containing drugs. |

| Toxicological Research | Elucidates mechanisms of toxicity from nitrite exposure. | |

| Environmental Science | Pollution Studies | Monitors nitrogen pollution effects on ecosystems. |

| Labeled Fertilizers | Creates fertilizers for tracing nutrient uptake in plants. |

Nitrogen Cycle Tracing

A study utilized this compound as a tracer to analyze the nitrogen cycle within a wetland ecosystem. The results indicated significant transformations of labeled nitrogen through various biological processes, demonstrating its utility in ecological research.

Metabolic Pathway Analysis

In another research project focusing on metabolic pathways, this compound was administered to animal models to observe its conversion into nitric oxide. This study provided insights into how dietary nitrates are metabolized and their subsequent effects on health.

Environmental Monitoring

Research conducted on agricultural runoff used this compound to trace the sources and transformations of nitrogen compounds within water systems. The findings highlighted the impact of agricultural practices on water quality and ecosystem health.

Mechanism of Action

The mechanism of action of sodium nitrite-15N involves its ability to participate in various chemical reactions due to the presence of the nitrite ion. In biological systems, it can act as a nitric oxide donor, influencing various physiological processes such as vasodilation and neurotransmission. The isotopic labeling with nitrogen-15 allows for precise tracking of these processes using techniques like nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Comparison with Similar ¹⁵N-Labeled Compounds

Sodium Nitrate-¹⁵N (Na¹⁵NO₃)

| Property | Sodium Nitrite-¹⁵N | Sodium Nitrate-¹⁵N |

|---|---|---|

| Molecular Formula | Na¹⁵NO₂ | Na¹⁵NO₃ |

| Molecular Weight | 69.99 | 85.99 |

| ¹⁵N Purity | 98 atom % | 99 atom % |

| Melting Point | 271°C | 306°C |

| Applications | Nitrite tracer, NMR | Nitrate tracer, fertilizer studies |

| Safety | Oxidizer, Acute Toxicity | Lower oxidative risk |

Sodium nitrate-¹⁵N is preferred in environmental studies tracking nitrate assimilation due to its stability and higher melting point. However, its lower reactivity in organic synthesis limits its utility compared to nitrite derivatives .

Potassium Nitrate-¹⁵N (K¹⁵NO₃)

- Key Differences : The potassium cation increases solubility in aqueous systems compared to sodium salts.

- Applications : Primarily used in agricultural fertilizer studies to monitor potassium and nitrogen uptake .

- Analytical Challenges : Similar to sodium nitrate-¹⁵N, requiring IRMS or bacterial reduction methods for isotopic analysis .

Ammonium-¹⁵N Salts (e.g., ¹⁵NH₄Cl, ¹⁵NH₄SO₄)

| Property | Sodium Nitrite-¹⁵N | Ammonium-¹⁵N Salts |

|---|---|---|

| Nitrogen Oxidation State | +3 | -3 |

| Applications | Nitrification studies | Ammonia assimilation, microbial metabolism |

| Safety | Oxidative hazards | Corrosive, lower oxidation risk |

Ammonium-¹⁵N salts are critical for studying nitrogen fixation and mineralization but lack utility in nitrite-specific pathways .

Urea-¹⁵N₂ (¹⁵NH₂CO¹⁵NH₂)

- Molecular Weight : 60.06 (vs. 69.99 for Sodium nitrite-¹⁵N).

- Applications : Tracks urea hydrolysis and nitrogen release in soils; organic nitrogen source for plant studies .

- Advantage: Dual ¹⁵N labeling enables precise metabolic pathway tracing, unlike single-labeled inorganic salts.

Methodological Considerations for ¹⁵N Analysis

Analytical Techniques

- Isotope Ratio Mass Spectrometry (IRMS) : Standard for ¹⁵N quantification but requires careful calibration for high-enrichment samples .

- Chemical Conversion Methods : Nitrite/nitrate are converted to N₂O via bacterial reduction (e.g., Pseudomonas aureofaciens) or chemical methods (e.g., ascorbic acid) prior to IRMS analysis .

Challenges with High ¹⁵N Enrichment

- Calibration: Lack of international standards for N₂O at high ¹⁵N enrichment complicates data normalization .

- Experimental Error : High enrichment exacerbates errors in sample preparation and instrument calibration, necessitating internal standards (e.g., substrate-to-product ¹⁵N ratio comparisons) .

Biological Activity

Sodium nitrite-15N (NaNO₂-15N) is a stable isotope-labeled form of sodium nitrite, where the nitrogen atom is enriched with the nitrogen-15 isotope. This compound is significant in biological research due to its role in nitric oxide (NO) signaling and various physiological processes. This article delves into its biological activity, examining its effects on health, metabolism, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Sodium nitrite is primarily known for its use as a food preservative and in curing meats. However, its biological implications extend beyond preservation, particularly in the context of NO production. The isotopic labeling with 15N allows researchers to trace nitrogen pathways in biological systems, enhancing our understanding of its metabolic roles.

Sodium nitrite acts as a precursor to nitric oxide, which is crucial for various physiological functions such as vasodilation, neurotransmission, and immune response. The conversion of nitrite to NO occurs through several enzymatic and non-enzymatic pathways:

- Enzymatic Reduction : Nitric oxide synthases (NOS) convert L-arginine to NO, while nitrite can also be reduced to NO by deoxygenated hemoglobin or myoglobin.

- Non-Enzymatic Pathways : Under acidic conditions or in the presence of reducing agents, nitrite can spontaneously generate NO.

Case Studies

-

Motor Function Improvement in Aging :

A study demonstrated that sodium nitrite supplementation improved motor function in aged mice by reducing inflammation in skeletal muscle. After eight weeks of treatment, grip strength increased significantly (12% improvement compared to control), indicating enhanced physical performance linked to reduced levels of inflammatory cytokines like IL-1β and TNF-α . -

Nitrate and Nitrite Metabolism :

Research on dietary nitrate supplementation showed that it could be rapidly absorbed and converted into nitrite within tissues. In a rat model, supplementation with sodium nitrate-15N resulted in significant increases in plasma and tissue concentrations of both nitrate and nitrite, indicating effective metabolism and potential bioactivity enhancement .

Quantitative Analysis

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Motor Function in Mice | Oral supplementation over 8 weeks | Improved grip strength (+12%), reduced inflammatory markers |

| Nitrate/Nitrite Metabolism | Dietary supplementation in rats | Significant increase in plasma nitrate/nitrite levels post-supplementation |

| Nitric Oxide Production | Gavage with sodium nitrate-15N | Elevated plasma nitrite levels within 2 hours post-administration |

Toxicological Considerations

While sodium nitrite has beneficial effects at controlled doses, it also poses risks when consumed excessively. High levels can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, impairing oxygen transport. Symptoms may include fatigue, difficulty breathing, and in severe cases, can lead to death if untreated .

Q & A

Q. Basic: How is Sodium Nitrite-15N synthesized and characterized for use in isotopic tracing studies?

Methodological Answer:

this compound is typically synthesized by reducing nitrate salts enriched with 15N using methods such as thermal, photolytic, or electrolytic reduction . Characterization involves verifying isotopic purity (≥98 atom% 15N) via mass spectrometry and confirming chemical identity using techniques like FT-IR and elemental analysis. For NMR applications, the compound’s 15N enrichment enables direct detection of nitrite-derived products in reaction systems .

Q. Basic: What analytical methods are recommended for detecting 15N-labeled nitrite in biological or environmental samples?

Methodological Answer:

Key methods include:

- Nitrogen NMR : Directly detects 15N in nitrite-derived compounds (e.g., NO-heme adducts in myocardial studies) .

- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies δ15N values in environmental nitrate/nitrite samples .

- Chemical Conversion : Convert nitrite to N2O via cadmium reduction or azide methods, followed by IRMS analysis .

Table 1 (adapted from ) compares sensitivity and limitations of these methods.

Q. Basic: How does isotopic purity (atom% 15N) influence experimental outcomes in tracer studies?

Methodological Answer:

Lower isotopic purity (e.g., <95 atom% 15N) introduces noise in NMR and IRMS data due to overlapping 14N/15N signals. For precise quantification, ≥98 atom% 15N is recommended, particularly in metabolic flux studies where background noise must be minimized .

Q. Advanced: What experimental design considerations are critical when using this compound to study nitrogen cycling in complex systems (e.g., soils or cellular models)?

Methodological Answer:

- Isotope Dilution : Account for endogenous nitrite by spiking known 15N-nitrite concentrations and measuring dilution effects .

- Process Controls : Monitor denitrification/nitrification (which alter δ15N signatures) via parallel δ18O-NO3 analyses or inhibitors like acetylene .

- Temporal Sampling : Capture dynamic isotopic shifts caused by microbial activity or chemical redox reactions .

Q. Advanced: How can researchers resolve contradictions in δ15N data when tracing nitrite sources in groundwater or biological systems?

Methodological Answer:

Contradictions often arise from isotopic fractionation during processes like denitrification. To resolve these:

- Multi-Isotope Approach : Pair δ15N with δ18O-NO3 to distinguish source vs. process-driven changes .

- Bayesian Mixing Models : Statistically integrate δ15N data with ancillary parameters (e.g., pH, dissolved oxygen) to refine source apportionment .

- Validation Experiments : Replicate field conditions in lab mesocosms to quantify fractionation rates .

Q. Advanced: How can 15N-nitrite analysis methods be optimized for low-concentration samples (e.g., cellular lysates or oligotrophic environments)?

Methodological Answer:

- Preconcentration : Use ion-exchange resins or freeze-drying to concentrate nitrite from dilute samples .

- Derivatization : Convert nitrite to volatile derivatives (e.g., N2O) for enhanced IRMS sensitivity .

- Microscale NMR : Employ cryoprobes or hyperpolarization to improve signal-to-noise ratios in trace-level 15N detection .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact; work in fume hoods to avoid inhalation .

- Waste Management : Neutralize excess nitrite with ammonia or urea before disposal to prevent environmental release .

Q. Advanced: How can isotopic dilution effects be modeled when this compound is used as a tracer in dynamic systems?

Methodological Answer:

Properties

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635379 | |

| Record name | Sodium (~15~N)nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68378-96-1 | |

| Record name | Sodium nitrite N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (~15~N)nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68378-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRITE N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6EN23242B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.